N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-phenylacetamide
Description
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2OS/c24-20(13-15-7-2-1-3-8-15)22-17-10-6-9-16(14-17)21-23-18-11-4-5-12-19(18)25-21/h1-12,14H,13H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLWWGYKSYQSWDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-phenylacetamide typically involves the reaction of 2-aminobenzothiazole with phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent like chloroform or dimethylformamide (DMF) under mild conditions .
Industrial Production Methods: Industrial production of benzothiazole derivatives often involves multi-step synthesis processes that include cyclization, condensation, and substitution reactions. The use of catalysts and optimized reaction conditions ensures high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiazole ring
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents, alkylating agents, and various nucleophiles are used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce alkyl, aryl, or other functional groups .
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the anticancer potential of benzothiazole derivatives, including N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-phenylacetamide.
Case Studies and Findings
- A study conducted on various substituted phenylacetamides demonstrated that compounds with a benzothiazole moiety exhibited significant cytotoxicity against cancer cell lines. For instance, compounds similar to this compound showed promising results against colon cancer and melanoma cell lines, with GI50 values in the low micromolar range .
- Another research highlighted the structure-activity relationship (SAR) of benzothiazole derivatives, indicating that modifications in the phenyl and acetamide groups could enhance anticancer efficacy .
| Compound | Cancer Type | GI50 (µM) |
|---|---|---|
| Compound A | Colon Cancer | 0.41 - 0.69 |
| Compound B | Melanoma | 0.48 - 13.50 |
| This compound | Ovarian Cancer | 0.25 - 5.01 |
Antibacterial Properties
Benzothiazole derivatives are also recognized for their antibacterial properties.
Research Insights
- The compound this compound has been evaluated for its activity against various bacterial strains. Studies indicate that such compounds can act as effective inhibitors of bacterial growth, potentially serving as leads for new antibacterial agents .
Anti-inflammatory Effects
In addition to its anticancer and antibacterial applications, this compound has shown potential anti-inflammatory effects.
Experimental Evidence
- Research involving novel Schiff bases derived from benzothiazole indicated significant anti-inflammatory activity when tested on HeLa cells. The synthesized compounds demonstrated reduced inflammation markers in vitro, suggesting that modifications in the benzothiazole structure could lead to enhanced anti-inflammatory agents .
| Compound | Inflammatory Response Reduction (%) |
|---|---|
| Compound 4a | 45% |
| Compound 4b | 60% |
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors.
Synthesis Overview
- Starting Materials : The synthesis begins with the reaction of 2-amino benzothiazole with appropriate acetic acid derivatives.
- Reaction Conditions : Generally conducted under reflux conditions with catalysts such as triethylamine or similar bases.
- Characterization Techniques : The final product is characterized using techniques like IR spectroscopy, NMR (both and ), and mass spectrometry to confirm structure and purity .
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-phenylacetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to bacterial enzymes, disrupting their function and leading to antibacterial effects. .
Pathways Involved: The compound may interfere with DNA synthesis, protein synthesis, and cell signaling pathways, leading to its biological effects
Comparison with Similar Compounds
Key Observations:
Substitution Position : The meta-position of the benzothiazole in the target compound contrasts with the para-substitution in ’s analog, which may alter steric interactions in binding pockets .
Acetamide Modifications : Mefenacet () features an N-methyl-N-phenyl acetamide, enhancing hydrophobicity compared to the target compound’s unmodified acetamide .
Enzyme Inhibition Potential
Benzothiazole-acetamide derivatives are frequently investigated as enzyme inhibitors. For example:
- LMWPTP Inhibitors : Compounds with (1,3-benzothiazol-2-yl)carbamoyl groups () inhibit low molecular weight protein tyrosine phosphatases (LMWPTPs), implicated in cancer and metabolic disorders . The target compound’s benzothiazole-phenyl group may similarly interact with catalytic sites.
- Anti-inflammatory Activity : A benzimidazole-acetamide analog () demonstrated anti-inflammatory effects, suggesting that the acetamide-heterocycle framework is bioactive .
Structural Determinants of Activity
- Benzothiazole Orientation : The meta-vs-para substitution in the phenyl ring ( vs. Target) could influence binding to planar active sites, as seen in kinase inhibitors .
- Solubility and Bioavailability: The methoxyphenoxy group in ’s compound may enhance solubility compared to the target’s phenyl group, impacting pharmacokinetics .
Docking and Binding Studies
Compounds with triazole-thiazole-acetamide motifs () showed distinct docking poses in enzyme active sites, with triazole groups forming hydrogen bonds . The target compound’s benzothiazole and phenyl groups may occupy hydrophobic pockets, akin to SU3327 (a JNK inhibitor in ) .
Biological Activity
N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-phenylacetamide is a compound that belongs to the benzothiazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C15H12N2OS |
| Molecular Weight | 268.34 g/mol |
| CAS Number | 1094712-46-5 |
This compound exhibits its biological activity primarily through the inhibition of specific enzymes and pathways:
- Enzyme Inhibition : The compound has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cell proliferation. This inhibition may lead to cytotoxic effects in rapidly dividing cells, such as cancer cells .
- Antimicrobial Activity : Research indicates that benzothiazole derivatives, including this compound, exhibit antimicrobial properties against various bacterial strains. The mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Anticancer Activity
Several studies have evaluated the anticancer potential of this compound:
- A study conducted on human cancer cell lines demonstrated that this compound induced apoptosis in a dose-dependent manner. The IC50 values for different cell lines ranged from 10 to 30 µM, indicating significant cytotoxicity .
Antimicrobial Effects
In vitro assays have shown that this compound possesses notable antibacterial activity:
- Against Staphylococcus aureus and Escherichia coli, the minimum inhibitory concentrations (MICs) were reported at 50 µg/mL and 75 µg/mL, respectively. These results suggest potential use in treating bacterial infections .
Neuroprotective Effects
Research has also explored the neuroprotective properties of this compound:
- In models of neurodegenerative diseases, particularly Alzheimer's disease, the compound demonstrated inhibition of acetylcholinesterase (AChE), with an IC50 value of 45 µM. This suggests its potential as a therapeutic agent for cognitive decline .
Pharmacokinetics
Pharmacokinetic studies indicate favorable absorption and distribution characteristics for this compound:
- Absorption : The compound shows good oral bioavailability.
- Metabolism : Primarily metabolized in the liver via cytochrome P450 enzymes.
- Excretion : Excreted mainly through urine as metabolites.
Q & A
Q. What are the standard synthetic routes for preparing N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-phenylacetamide, and how are intermediates characterized?
The synthesis typically involves multi-step reactions starting with benzothiazole derivatives. For example, benzothiazole-containing intermediates are synthesized via cyclization of 2-aminothiophenol with substituted benzaldehydes under acidic conditions. The final acetamide bond formation often employs coupling reactions between a carboxylic acid derivative (e.g., 3-(1,3-benzothiazol-2-yl)phenylacetic acid) and aniline derivatives under reflux in polar aprotic solvents like DMF, using coupling agents such as T3P (propane phosphonic acid anhydride) . Intermediates are characterized via -NMR, -NMR, IR spectroscopy, and elemental analysis to confirm purity and structural integrity .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound, and what key spectral signatures should researchers prioritize?
Key techniques include:
- -NMR : Aromatic protons from the benzothiazole (δ 7.2–8.5 ppm) and phenylacetamide groups (e.g., methylene protons at δ 3.8–4.2 ppm).
- IR spectroscopy : Stretching vibrations for the amide C=O (1650–1700 cm) and benzothiazole C=N (1580–1620 cm).
- Mass spectrometry (HRMS) : To confirm molecular ion peaks (e.g., [M+H]) and rule out side products .
Cross-validation with melting point analysis and HPLC purity checks (>95%) is recommended .
Advanced Research Questions
Q. How can computational methods like molecular docking elucidate the bioactivity of this compound?
Molecular docking studies (e.g., using AutoDock Vina or Schrödinger Suite) can predict binding interactions with target proteins. For benzothiazole derivatives, the benzothiazole ring often engages in π-π stacking with aromatic residues (e.g., tyrosine or phenylalanine), while the acetamide group forms hydrogen bonds with catalytic sites. Researchers should optimize docking parameters using crystallographic data from related complexes and validate predictions with mutagenesis or competitive binding assays .
Q. How might structural modifications (e.g., halogenation or substituent addition) impact the compound's anti-inflammatory or enzyme inhibitory activity?
Substituents on the phenylacetamide or benzothiazole moieties significantly influence bioactivity. For example:
- Electron-withdrawing groups (e.g., -NO, -Br) : Enhance binding affinity to enzymes like cyclooxygenase-2 (COX-2) by increasing electrophilicity.
- Bulkier substituents : May sterically hinder binding but improve metabolic stability.
Comparative studies using analogues (e.g., 4-fluorophenyl or 4-bromophenyl derivatives) with in vitro assays (IC measurements) are critical to establish structure-activity relationships (SAR) .
Q. How should researchers resolve contradictions in biological activity data across different assay systems?
Discrepancies may arise from assay conditions (e.g., pH, co-solvents) or cellular uptake differences. Strategies include:
Q. What crystallographic challenges are associated with determining the 3D structure of this compound, and how can they be mitigated?
Benzothiazole derivatives often form polymorphs or exhibit twinning, complicating data collection. Mitigation strategies:
- Crystal screening : Use high-throughput methods with varied solvents (e.g., DMSO/water mixtures).
- Data refinement : Employ SHELX or PHENIX software for robust handling of weak diffraction patterns.
- Temperature control : Collect data at 100 K to reduce thermal motion artifacts .
Methodological Considerations
Q. What protocols are recommended for optimizing reaction yields during scale-up synthesis?
Q. How can researchers validate the compound's stability under physiological conditions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
